![molecular formula C11H21NO4 B13476823 tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate](/img/structure/B13476823.png)
tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate is a chemical compound with the molecular formula C11H21NO4. It is known for its applications in organic synthesis, particularly as a protecting group for amines. This compound is characterized by its clear, light yellow appearance and its solubility in various organic solvents such as chloroform and methanol .
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction typically involves the use of dichloromethane as a solvent and sodium bicarbonate as a base . The reaction conditions include maintaining a temperature of around 25°C and ensuring the reaction mixture is stirred for several hours to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the production process.
化学反応の分析
Types of Reactions
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and substituted carbamates from nucleophilic substitution reactions.
科学的研究の応用
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.
Medicine: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild acidic conditions to regenerate the free amine.
類似化合物との比較
Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-hydroxycarbamate
Uniqueness
tert-Butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate is unique due to its specific structure, which combines a tert-butyl carbamate group with a hydroxyethyl-substituted oxolane ring. This unique structure imparts distinct reactivity and solubility properties, making it particularly useful in selective protection and deprotection strategies in organic synthesis.
特性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(4-6-13)5-7-15-8-11/h13H,4-8H2,1-3H3,(H,12,14) |
InChIキー |
WVEJEELIKGTXPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13476746.png)
![tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13476747.png)
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride](/img/structure/B13476749.png)

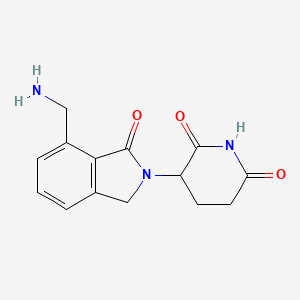
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13476778.png)
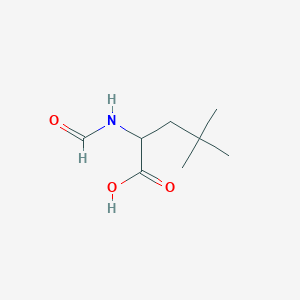
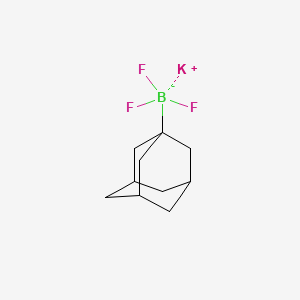

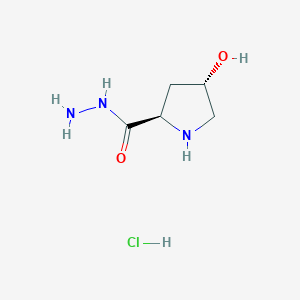
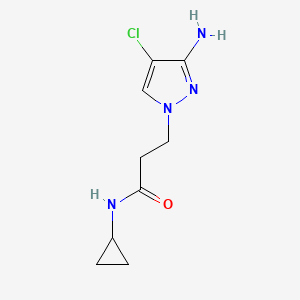
![(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)
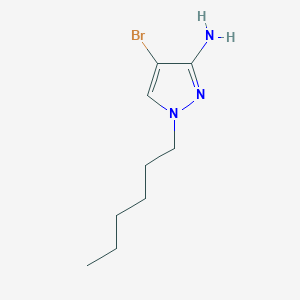
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde](/img/structure/B13476852.png)
